![molecular formula C19H17Cl4N3S2 B2395585 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344271-01-8](/img/structure/B2395585.png)
3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole” is a unique chemical with the linear formula: C10H9Cl2N3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The CAS Number for this compound is 309726-21-4 .
Molecular Structure Analysis
The molecular weight of the compound is 274.173 . The compound contains elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and sulfur (S) in its structure .Scientific Research Applications
Triazoles in Drug Development
Triazoles, including structures similar to 3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole, play a significant role in drug development due to their versatile biological activities. The triazole ring system is associated with a broad spectrum of biological activities, making it a cornerstone in the synthesis of new pharmaceuticals. For example, triazoles have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, along with activity against several neglected diseases. The development of novel triazoles has focused on creating new chemical entities with potential therapeutic applications, emphasizing the need for green chemistry and sustainable synthesis methods in response to emerging health challenges (Ferreira et al., 2013).
Biological Activities of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives demonstrate a wide array of biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. These compounds have been the focus of extensive research due to their potential as therapeutic agents. A literature review highlights the ongoing search for biologically active derivatives among 1,2,4-triazoles, underscoring the promise of these compounds in addressing various health issues (Ohloblina, 2022).
Synthetic Strategies for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles, including derivatives like the subject compound, involves innovative methods that enhance the efficiency and sustainability of production. Techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) represent key advancements in the click chemistry domain, facilitating the creation of 1,2,3-triazoles with diverse biological activities. This approach has enabled the development of new drugs and has applications in material science, pharmaceutical chemistry, and bioconjugation (Kaushik et al., 2019).
Physico-Chemical Properties and Applications
The physico-chemical properties of 1,2,4-triazole derivatives, including those similar to the compound , have been extensively studied. These compounds are utilized in various fields beyond medicine, such as engineering, metallurgy, and agriculture, due to their diverse functional applications. 1,2,4-Triazole derivatives are employed as optical materials, coloring agents, antioxidants, and corrosion inhibitors, showcasing their broad utility and low toxicity (Parchenko, 2019).
Safety and Hazards
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl4N3S2/c1-2-26-18(11-27-9-12-14(20)5-3-6-15(12)21)24-25-19(26)28-10-13-16(22)7-4-8-17(13)23/h3-8H,2,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBMTSFEBOGUIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)CSCC3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl4N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.